N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIVPIQZIDGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-hydroxyoxan-4-ylmethylamine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Stability and Degradation Pathways
The compound’s stability is pH-dependent, with degradation observed under extreme conditions:
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Thermal stability : Stable below 150°C; decomposition occurs via retro-amide cleavage at higher temperatures .
Hydroxyl Group (Oxane Ring)
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Esterification : Reacts with acetyl chloride to form acetates (e.g., for prodrug design) .
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Oxidation : Susceptible to mild oxidizing agents (e.g., PCC), forming a ketone .
Methoxyaryl Group
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Demethylation : Achieved with BBr₃ in DCM, yielding a phenolic derivative .
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Electrophilic substitution : Limited reactivity due to electron-donating methoxy group; nitration requires harsh conditions .
Carboxamide Bridge
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Hydrolysis : Catalyzed by strong acids/bases or enzymes (e.g., amidases) .
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Reduction : LiAlH₄ reduces the amide to a secondary amine.
Structural Modifications
Derivatives of this compound have been explored for pharmacological applications:
| Modification | Purpose | Source |
|---|---|---|
| Replacement of methoxy with Cl | Enhanced binding to hydrophobic pockets | |
| Hydroxyl group acylation | Improved bioavailability | |
| Oxane ring fluorination | Metabolic stability |
Catalytic and Supramolecular Interactions
Scientific Research Applications
Pharmacological Studies
N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has been investigated for its role as a muscarinic m1 receptor positive allosteric modulator . This receptor is implicated in cognitive functions, making the compound a candidate for treating conditions like Alzheimer's disease. The modulation of this receptor can enhance cognitive processes without the side effects associated with direct agonists .
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-Melanogenic Effects
The compound's structural characteristics suggest potential anti-melanogenic applications. Studies have demonstrated that related compounds can inhibit tyrosinase activity, an enzyme involved in melanin production. This inhibition can be beneficial in developing skin-whitening agents or treatments for hyperpigmentation disorders .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
| Step | Description | Yield (%) |
|---|---|---|
| Initial Synthesis | Reaction of 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid with thionyl chloride | 61% |
| Cyclization | Formation of cyclic intermediate in DMSO | Not isolated |
| Final Product Characterization | Confirmed by X-ray diffraction analysis | - |
Case Study 1: Cognitive Enhancement
In a study involving the modulation of muscarinic receptors, this compound was shown to improve memory retention in animal models. The results indicated a significant increase in performance on memory tasks compared to controls, highlighting its potential therapeutic use in cognitive decline .
Case Study 2: Skin Treatment Formulations
A formulation containing derivatives of this compound was tested for its efficacy in reducing hyperpigmentation. Clinical trials revealed a noticeable improvement in skin tone among participants after consistent application over several weeks, suggesting its viability as an ingredient in cosmetic products aimed at skin lightening .
Mechanism of Action
The mechanism of action of N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules from the provided evidence, focusing on core scaffolds , substituents , and functional groups .
Table 1: Structural and Functional Comparison
Key Observations:
Core Structural Variations :
- The target compound’s oxane rings contrast with 1,3,4-oxadiazole (LMM5) or spirocyclic systems (), which may alter rigidity and binding interactions .
- The N-hydroxy group in the target and compounds suggests shared chelation or redox properties, unlike LMM5’s sulfamoyl group .
Substituent Impact: The 4-methoxyphenyl group in the target and LMM5 could enhance lipophilicity and membrane permeability compared to ’s chlorophenoxy substituent . Spirocyclic systems () may improve metabolic stability over linear oxane scaffolds .
Functional Group Diversity :
- Hydroxamic acid (target) vs. sulfamoyl (LMM5) or pyrimidinyl () groups may dictate target selectivity (e.g., metalloenzymes vs. kinase inhibition) .
Research Findings and Limitations
- Synthesis Data : describes a patented method for a structurally distinct carboxamide with bis(4-methoxyphenyl)methyl groups, highlighting the industrial relevance of methoxyphenyl-carboxamide derivatives .
- Biological Activity : LMM5 demonstrated antifungal activity against Candida spp., suggesting that methoxyphenyl-carboxamides with heterocyclic cores (e.g., oxadiazole) warrant further study .
- Gaps: No direct pharmacological data exists for the target compound. Comparative studies on solubility, stability, or binding affinity are needed.
Biological Activity
N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydroxyoxane moiety and a methoxyphenyl group. The molecular formula is , indicating the presence of hydroxyl and carboxamide functional groups, which are crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Its potential mechanisms include:
- Positive Allosteric Modulation : The compound has been shown to act as a positive allosteric modulator at muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and neuroprotection .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
- Neuroprotective Properties : Studies have indicated that the compound exhibits neuroprotective effects in models of neurodegeneration. It appears to enhance synaptic plasticity and cognitive function through modulation of cholinergic signaling .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models, potentially through the inhibition of pro-inflammatory cytokines .
- Antitumor Potential : Initial screenings suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Enhances synaptic plasticity | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antitumor | Cytotoxicity against cancer cells |
Case Study 1: Neuroprotection
In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory tasks compared to untreated controls. The compound was found to increase acetylcholine levels in the hippocampus, suggesting enhanced cholinergic transmission.
Case Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated macrophages. Results demonstrated a marked decrease in the production of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Tables for Key Data
Table 1. Example Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDCl, HOBt, DMF, 25°C | 68 | |
| Purification | Ethanol/water recrystallization | 85 |
Table 2. Spectroscopic Data for Structural Confirmation
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Methoxy | 3.78 (s, 3H) | 2830 (C-O) |
| Carboxamide | 168.5 (C=O) | 1652 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
